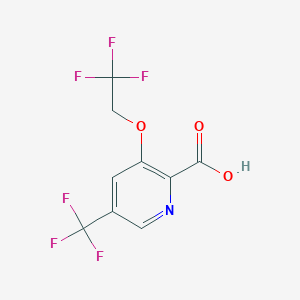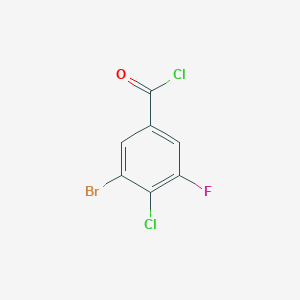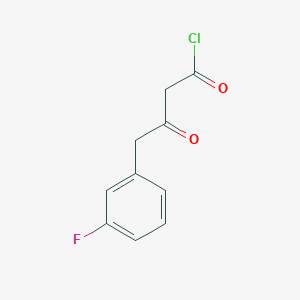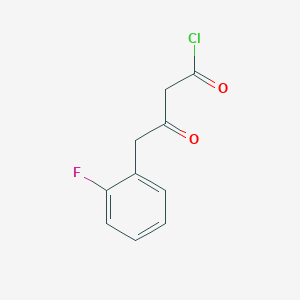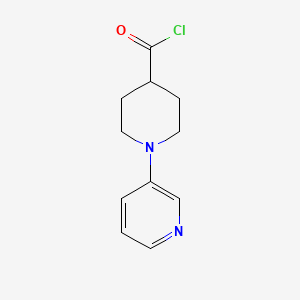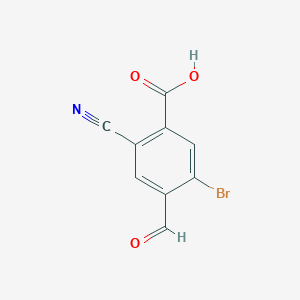
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride
Vue d'ensemble
Description
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiprotozoal Agents
Compounds similar to N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride have shown promise as antiprotozoal agents. A study by Ismail et al. (2004) synthesized compounds that demonstrated strong DNA affinities and in vitro and in vivo activities against Trypanosoma and Plasmodium falciparum, indicative of potential uses in treating diseases like malaria and African trypanosomiasis (Ismail et al., 2004).
Extraction-Photometric Determination
Patel et al. (1984) utilized a similar compound for the extraction and photometric determination of vanadium(V). This compound, acting as a chelating agent, forms complexes with vanadium(V) and can be used for accurate determination of vanadium in materials like standard steels (Patel et al., 1984).
Antiprotozoal Activity of Aza-Analogues
A study by Ismail et al. (2003) synthesized and evaluated aza-analogues of furamidine for their antiprotozoal activity. These compounds, related to this compound, were tested against Trypanosoma and Plasmodium falciparum, showing significant antiprotozoal properties (Ismail et al., 2003).
Synthesis and Pharmacological Evaluation
Kumar et al. (2017) synthesized novel compounds related to this compound and evaluated them for antidepressant and antianxiety activities. Their research provides insights into the potential use of these compounds in mental health treatments (Kumar et al., 2017).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Palanki et al. (2000) explored compounds including analogues of this compound as inhibitors of NF-kappaB and AP-1 gene expression. This suggests potential applications in the treatment of conditions where these transcription factors are implicated (Palanki et al., 2000).
Evaluation of Analogues as Inhibitors of NQO2
Alnabulsi et al. (2018) evaluated analogues of this compound as inhibitors of the enzyme NQO2. This research could be significant for cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
Mécanisme D'action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride” might also interact with multiple targets in the body.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. For example, some compounds might inhibit the activity of their target proteins, while others might enhance their activity .
Biochemical Pathways
The affected biochemical pathways would also depend on the specific targets of this compound. For instance, if this compound targets enzymes involved in a particular metabolic pathway, it could potentially affect the functioning of that pathway .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could potentially disrupt the functioning of cells that rely on that pathway .
Propriétés
IUPAC Name |
N'-hydroxy-2-methyl-5-phenylfuran-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-8-10(12(13)14-15)7-11(16-8)9-5-3-2-4-6-9;/h2-7,15H,1H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNDYWZFGDREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)/C(=N/O)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



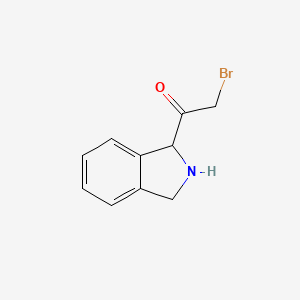
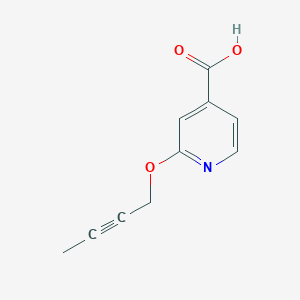
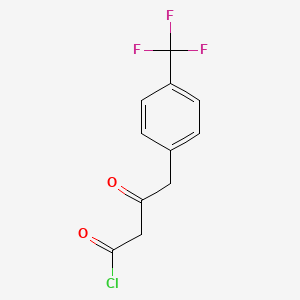
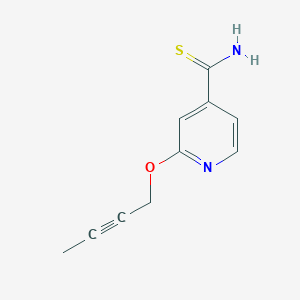
![2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide](/img/structure/B1411012.png)
